molecular formula C21H15NO3 B11472069 N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide

N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide

Cat. No.: B11472069
M. Wt: 329.3 g/mol
InChI Key: FUJBEQICRMPWRH-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide is a compound that features a benzofuran ring, which is a fused heterocyclic structure containing both benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide typically involves the formation of the benzofuran ring followed by the attachment of the phenyl and hydroxybenzamide groups. One common method includes the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach involves the use of microwave-assisted synthesis to obtain benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, palladium-catalyzed cross-coupling reactions under ambient conditions have been used to synthesize various benzofurans . These methods are advantageous due to their efficiency and the ability to recycle catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzofuran moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxybenzamide group enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H15NO3/c23-18-7-3-2-6-17(18)21(24)22-16-11-9-14(10-12-16)20-13-15-5-1-4-8-19(15)25-20/h1-13,23H,(H,22,24)

InChI Key

FUJBEQICRMPWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4O

Origin of Product

United States

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